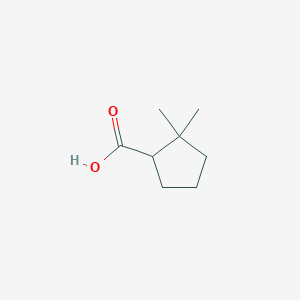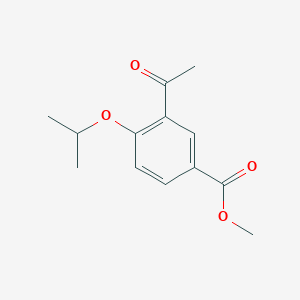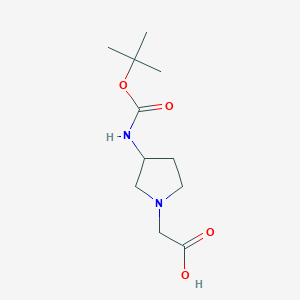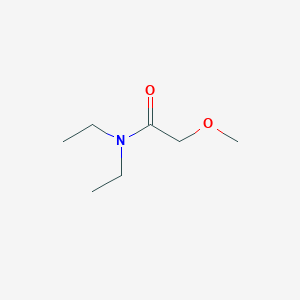
2,2-Dimethylcyclopentane-1-carboxylic acid
Descripción general
Descripción
2,2-Dimethylcyclopentane-1-carboxylic acid is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.2 .
Synthesis Analysis
The synthesis of carboxylic acids like 2,2-Dimethylcyclopentane-1-carboxylic acid often involves the oxidation of many chemical reactions . Two useful procedures for preparing carboxylic acids involve the hydrolysis of nitriles and the carboxylation of organometallic intermediates . Both methods require two steps but are complementary .Molecular Structure Analysis
The IUPAC name for this compound is 2,2-dimethylcyclopentanecarboxylic acid . The InChI code for this compound is 1S/C8H14O2/c1-8(2)5-3-4-6(8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) .Chemical Reactions Analysis
Carboxylic acids like 2,2-Dimethylcyclopentane-1-carboxylic acid can undergo a variety of chemical reactions. For example, they can participate in Clemmensen reduction, a reaction used to reduce aldehydes or ketones to alkanes using hydrochloric acid and zinc amalgam .Physical And Chemical Properties Analysis
Carboxylic acids exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass . They are also soluble in organic solvents like ethanol, toluene, and diethyl ether .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 2,2-Dimethylcyclopentane-1-carboxylic acid is synthesized using various methods and is a key intermediate in producing medications and pesticides. Different synthesis routes are summarized, including the use of chiral metal catalysts for direct synthesis of chiral products (Li Gong, 2007).
- Glycosyl esters of cyclopropane carboxylic acid, including 2,2-dimethylcyclopropane carboxylic acid, are prepared for their biological activity. These compounds are characterized by elemental analyses and 1H NMR spectra (Tian Li, 2009).
Role in Chemical Synthesis
- The acid is utilized in the synthesis of sesquiterpenes, such as cuparanes and herbertanes, demonstrating its versatility in chemical synthesis. This is shown through the preparation of 2,2-dimethyl cyclopentanones by acid-catalyzed ring expansion (A. Bernard et al., 2005).
Environmental and Biochemical Studies
- The acid and its derivatives are studied in the context of environmental science, particularly in the analysis of secondary aerosols from the oxidation of cyclic monoterpenes by ozone. This highlights its role in atmospheric chemistry (M. Glasius et al., 2000).
- In biochemical studies, the acid is identified as a biomarker for exposure to pyrethroid insecticides, showcasing its application in toxicology and environmental health research (S. E. Baker et al., 2004).
Crystal Structure Analysis
- The acid's structural properties are analyzed through X-ray crystallography, providing insight into its molecular interactions and conformations in the solid state. This is essential for understanding its chemical behavior and potential applications (R. W. Seidel et al., 2020).
Biotechnological Applications
- Biotechnological applications include the enantioselective production of the acid using nitrile hydratase and amidase from specific bacterial strains, demonstrating its potential in green chemistry and sustainable production methods (Soo-Jin Yeom et al., 2007).
Mecanismo De Acción
Safety and Hazards
The safety data sheet for 2,2-Dimethylcyclopentane-1-carboxylic acid indicates that it is harmful if swallowed and causes skin irritation and serious eye damage . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .
Propiedades
IUPAC Name |
2,2-dimethylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2)5-3-4-6(8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZBBUDJCMHPIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599978 | |
| Record name | 2,2-Dimethylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63861-26-7 | |
| Record name | 2,2-Dimethylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylcyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5-Methoxybenzo[d]isoxazole](/img/structure/B1612025.png)


